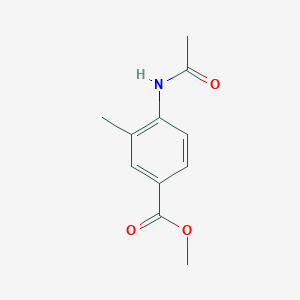

Methyl 4-acetamido-3-methylbenzoate

CAS No.: 239075-25-3

Cat. No.: VC4021613

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 239075-25-3 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | methyl 4-acetamido-3-methylbenzoate |

| Standard InChI | InChI=1S/C11H13NO3/c1-7-6-9(11(14)15-3)4-5-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) |

| Standard InChI Key | KGSWFKCUXPXLSK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C |

Introduction

Chemical Synthesis and Industrial Production

Synthetic Routes

Methyl 4-acetamido-3-methylbenzoate is typically synthesized via a multi-step process beginning with 4-amino-3-methylbenzoic acid. A widely cited method involves acetylation followed by esterification :

-

Acetylation: Treatment of 4-amino-3-methylbenzoic acid with acetic anhydride in the presence of triethylamine yields 4-acetamido-3-methylbenzoic acid.

-

Esterification: The carboxylic acid intermediate is then reacted with methanol and thionyl chloride () under reflux conditions to form the methyl ester .

Key Reaction Conditions:

Alternative Methodologies

A patent by US20030065211A1 describes an alternative pathway starting from o-toluidine, involving butyrylation, bromination, and palladium-catalyzed carbonylation. While this route is less common for the acetamido derivative, it highlights the compound's versatility as a synthetic intermediate for analogs like methyl N-butyryl-4-amino-3-methylbenzoate .

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s structure (Figure 1) includes a methyl ester at the para position, an acetamido group at the meta position, and a methyl substituent adjacent to the acetamido moiety. This arrangement influences its electronic and steric properties, enhancing stability in biological systems .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 207.23 g/mol | |

| Melting Point | 132–134°C | |

| LogP (Partition Coefficient) | 1.70 | |

| Solubility | DMSO, Methanol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Data

-

NMR (DMSO-d): δ 9.41 (s, 1H, NH), 7.80–7.75 (m, 3H, aromatic), 3.82 (s, 3H, OCH), 2.28 (s, 3H, CH), 2.11 (s, 3H, COCH) .

-

IR (KBr): 3277 cm (N-H stretch), 1710 cm (C=O ester), 1646 cm (C=O amide) .

Biological Activity and Pharmaceutical Applications

Role as a Synthetic Intermediate

Methyl 4-acetamido-3-methylbenzoate serves as a precursor to benzimidazole derivatives, a class of compounds with demonstrated antimicrobial and anticancer activities . For example, nitration of the aromatic ring followed by reduction and cyclization yields 2-substituted benzimidazoles, which inhibit histone deacetylases (HDACs) in cancer cells .

Antiangiogenic Properties

The compound is integral to synthesizing angiotensin II receptor antagonists, such as 4′-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol)-2-yl]methyl]biphenyl-2-carboxylic acid . These antagonists block the renin-angiotensin system, offering therapeutic potential in hypertension and heart failure .

Mechanism of Action:

-

The acetamido group enhances binding affinity to angiotensin II receptors by forming hydrogen bonds with Asp and Lys residues .

-

Methyl substitution at the 3-position improves metabolic stability, reducing hepatic clearance .

Analytical Characterization

Stability Studies

Accelerated stability testing (40°C, 75% RH) over 6 months reveals <2% degradation, indicating robust shelf life under controlled conditions .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Benzoate Derivatives

| Compound | Key Feature | Bioactivity |

|---|---|---|

| Methyl 4-amino-3-methylbenzoate | Lacks acetamido group | Lower metabolic stability |

| Methyl 4-butyramido-3-methylbenzoate | Longer acyl chain | Enhanced lipophilicity |

| Methyl 4-cyano-3-methylbenzoate | Electron-withdrawing cyano group | Increased reactivity |

The acetamido derivative’s balanced lipophilicity () and hydrogen-bonding capacity make it superior in drug delivery compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume